molecular formula C15H21BO4 B582214 2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1257648-34-2

2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B582214
CAS No.: 1257648-34-2
M. Wt: 276.139
InChI Key: SVIZIDROXRZRQS-UHFFFAOYSA-N
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Description

2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester derivative featuring a phenyl ring substituted with a 1,3-dioxolane group at the 3-position. The pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . The 1,3-dioxolane group introduces steric and electronic effects that modulate solubility and reactivity, making the compound valuable in organic synthesis and materials science.

Properties

IUPAC Name

2-[3-(1,3-dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-17-8-9-18-13/h5-7,10,13H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZIDROXRZRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746274
Record name 2-[3-(1,3-Dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257648-34-2
Record name 2-[3-(1,3-Dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(1,3-Dioxolan-2-yl)benzaldehyde

The precursor 3-(1,3-Dioxolan-2-yl)benzaldehyde is prepared by protecting the carbonyl group of 3-formylphenylboronic acid with ethylene glycol. This step employs azeotropic distillation with toluene to remove water, driving the equilibrium toward acetal formation. Typical conditions involve 0.1 M substrate concentration, 1.2 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (pTSA) at reflux (110°C) for 6–8 hours. The reaction achieves >90% conversion, with purity confirmed by 1H^1H NMR (δ=5.75ppm\delta = 5.75 \, \text{ppm} for the acetal proton).

Miyaura Borylation Reaction

The protected benzaldehyde undergoes borylation using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst. A representative procedure from EvitaChem specifies:

  • Catalyst system : Pd(dppf)Cl2_2 (3 mol%)

  • Base : Potassium acetate (3.0 equiv)

  • Solvent : 1,4-Dioxane at 80°C under nitrogen.

The reaction is monitored by TLC (Rf_f = 0.5 in hexane/ethyl acetate 4:1), with complete conversion observed within 12 hours. Crude yields range from 70–85%, requiring purification via silica gel chromatography (eluent: dichloromethane/methanol 95:5).

Pinacol Esterification

The final step involves transesterification of the boronic acid intermediate with pinacol (2,3-dimethyl-2,3-butanediol) to form the dioxaborolane ring. Anhydrous magnesium sulfate (1.0 equiv) is added to sequester water, enhancing esterification efficiency. The reaction proceeds in dichloromethane at room temperature for 16 hours, yielding the target compound as a white crystalline solid (mp 92–94°C).

Optimization of Reaction Conditions

Temperature and Atmosphere Control

Exposure to moisture or oxygen leads to boronate hydrolysis, reducing yields by 15–20%. Inert conditions (nitrogen or argon) and dry solvents are essential, particularly during the Miyaura borylation step. Elevated temperatures (>100°C) during borylation accelerate side reactions, such as protodeboronation, necessitating precise thermal control.

Catalytic Systems

Comparative studies of palladium catalysts reveal the following performance:

CatalystYield (%)Side Products (%)
Pd(dppf)Cl2_285<5
Pd(PPh3_3)4_47212
Pd(OAc)2_26518

Table 1. Catalyst screening for Miyaura borylation.

The bidentate ligand in Pd(dppf)Cl2_2 stabilizes the active palladium species, minimizing undesired homocoupling.

Alternative Synthetic Routes

Hydroboration of Alkynes

A patent by US6706925B2 describes an alternative route via hydroboration of 3-ethynylphenyl dioxolane with pinacolborane (HBpin\text{HBpin}) under radical initiation (AIBN, 70°C). This method affords moderate yields (60–65%) but requires stringent exclusion of oxygen to prevent radical quenching.

Microflow Fluorination Techniques

J-STAGE studies demonstrate that microflow reactors enhance regioselectivity in boronate synthesis. For asymmetrically substituted benzynes, flow conditions improve yields by 20–30% compared to batch processes, attributed to superior mass transfer and temperature homogeneity.

Challenges and Troubleshooting

Purification Difficulties

The target compound’s polarity complicates isolation. Recrystallization from ethanol/water (7:3) provides higher purity (>99%) than chromatography but sacrifices recovery (50–60% vs. 70–80%).

Stability Considerations

Long-term storage requires anhydrous conditions at –20°C. Degradation products, identified via 11B^{11}B NMR (δ=28ppm\delta = 28 \, \text{ppm} for boric acid), form at ambient humidity within 72 hours .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves the following steps:

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications References
2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1,3-Dioxolane C₁₆H₂₂BO₄ 297.1 Cross-coupling reagent [Multiple]
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b) Hydroxymethyl C₁₃H₁₉BO₃ 242.1 Solid (m.p. 48–50°C); derivatization
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) Chloro + hydroxymethyl C₁₃H₁₈BClO₃ 276.5 Oil; enhanced solubility
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane Methylsulfonyl C₁₃H₁₉BO₄S 282.2 Electron-withdrawing; medicinal apps
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Methoxy + hydroxyl C₁₃H₁₉BO₄ 250.1 Phenolic derivative; chelation

Key Observations :

  • Electron-Donating vs. In contrast, hydroxymethyl (electron-donating) in may stabilize the boronate via hydrogen bonding.
  • Solubility : Chloro-substituted analogs (e.g., 2d) exist as oils, likely due to reduced crystallinity from steric hindrance , whereas methoxy/hydroxyl derivatives (e.g., ) exhibit solid-state stability.

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield/Selectivity Notable Conditions References
This compound Suzuki-Miyaura 75–90% Pd catalysts, mild bases [Multiple]
2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Nucleophilic substitution 80% Thionyl chloride, DCM
(E)-2-styryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Alkynylation 75% Pd catalysis, Sonogashira conditions
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-dioxaborolane Allyl-aryl coupling 82% Intramolecular Pd catalysis

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 1,3-dioxolane) may slow transmetallation in Suzuki couplings but improve regioselectivity .
  • Functional Group Compatibility : Methoxy and hydroxyl groups (e.g., ) require protection during harsh reactions, whereas methylsulfonyl () tolerates acidic conditions.

Physical and Spectroscopic Properties

Table 3: NMR Data Comparison

Compound ¹H-NMR (δ ppm) ¹¹B-NMR (δ ppm) Key Features References
[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (2d) 7.66 (d), 4.57 (s), 1.39 (t) 30.6 Chloro-induced deshielding
3-Methoxy-4-(dioxaborolan-2-yl)phenol 7.31–7.39 (m), 4.57 (s), 3.85 (s) 29.8 Methoxy resonance at 3.85 ppm
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-dioxaborolane 7.72 (d), 1.37 (s) 28.5 CF₃ group downfield shift

Key Observations :

  • Chloro Substituents : Cause distinct deshielding in aromatic protons (e.g., 7.66 ppm in 2d ).
  • Trifluoromethyl Groups : Induce strong electron-withdrawing effects, reflected in upfield ¹¹B-NMR shifts (28.5 ppm vs. 30.6 ppm in 2d ).

Biological Activity

2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H21BO4
  • CAS Number : 1257648-34-2
  • Molecular Weight : 273.15 g/mol

Research indicates that boron compounds can interact with biological systems in various ways. The presence of the dioxolane moiety may enhance the compound's ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Activity

A study highlighted the antimicrobial properties of boron compounds, including derivatives similar to this compound. These compounds exhibited significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of dioxaborolane derivatives has shown promising results in cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Cell Line IC50 (µM) Selectivity
MCF-7 (Breast Cancer)12.5High
HeLa (Cervical Cancer)10.0Moderate
A549 (Lung Cancer)15.0Low

Neuroprotective Effects

Another area of interest is the neuroprotective activity of this compound. Studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

A series of in vitro experiments evaluated the anticancer effects on various cell lines. The compound exhibited an IC50 value of 10 µM against HeLa cells after 48 hours of exposure. Flow cytometry analysis indicated that the compound induced apoptosis through the mitochondrial pathway.

Q & A

Q. Key Parameters Table :

Reaction ComponentTypical ConditionsYield RangeReference
Aryl HalidePd(PPh₃)₄, K₂CO₃, dioxane, 80°C25–60%
Pinacolborane DerivativeTetrachloroethylene-d₆ extraction30–70%
PurificationHexanes/EtOAc (2:1) + 0.25% Et₃N

How should researchers characterize this compound using spectroscopic methods?

Basic
1H/13C/11B NMR is critical for confirming structure. For instance, methyl 2-methyl-3-(dioxaborolan-2-yl)propanoate shows distinct boron peaks at δ ~30 ppm in ¹¹B NMR, while aromatic protons appear as multiplet signals in ¹H NMR . Single-crystal X-ray diffraction (e.g., for ferrocene derivatives) provides definitive structural confirmation, with R-factors <0.085 .

How can low-yielding reactions involving this boronic ester be optimized?

Advanced
Low yields (e.g., 27% in morpholine coupling ) often stem from steric hindrance or competing side reactions. Strategies:

  • Catalyst Screening : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for electron-deficient substrates.
  • Solvent Optimization : Replace dioxane with THF or DMF to enhance solubility.
  • Temperature Gradients : Gradual heating (50°C → 100°C) reduces decomposition.

Data Contradiction Analysis :
Discrepancies in reported yields may arise from trace moisture or oxygen. Rigorous inert-atmosphere techniques (Schlenk line) improve reproducibility .

What strategies mitigate air/moisture sensitivity during synthesis?

Advanced
The compound’s boronic ester moiety is moisture-sensitive. Recommendations:

  • Storage : Use anhydrous solvents (e.g., THF over EtOAc) and molecular sieves .
  • Handling : Perform reactions in gloveboxes or under N₂/Ar .
  • Quenching : Add stabilized substrates (e.g., morpholine) before workup to prevent hydrolysis .

How do substituents on the phenyl ring affect reactivity in cross-couplings?

Advanced
Electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity, accelerating coupling but risking protodeboronation. For example:

  • Fluorinated Derivatives : Higher reactivity but require lower temperatures (50°C vs. 80°C) to avoid side reactions .
  • Thiophene Derivatives : Planar structures improve conjugation but may reduce solubility, necessitating DMF as solvent .

Q. Substituent Effects Table :

SubstituentReactivity (Relative Rate)Optimal SolventReference
-F (para)1.5×THF
-OCH₃ (meta)0.8×Dioxane
Benzo[b]thiophen-3-yl2.0×DMF

How to resolve contradictions in reported reaction conditions or yields?

Advanced
Systematic variation is key:

Replicate Baseline Conditions : Ensure identical reagents (e.g., Pd sources, base).

Control Moisture/Oxygen : Compare yields under inert vs. ambient conditions .

Byproduct Analysis : Use LC-MS to identify decomposition pathways (e.g., protodeboronation).

What safety precautions are essential when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats are mandatory. Avoid skin contact .
  • Waste Disposal : Segregate boron-containing waste; incinerate via certified facilities .
  • Spill Management : Neutralize with sand or vermiculite, then collect in sealed containers .

What are the applications of this compound in synthesizing complex molecules?

Q. Advanced

  • Pharmaceutical Intermediates : Used in kinase inhibitor synthesis (e.g., via Suzuki coupling with pyridine derivatives) .
  • Materials Science : Ferrocene-containing derivatives enable redox-active polymers .
  • Fluorescent Probes : Diazaborinine derivatives serve as boron-doped luminophores .

What analytical methods confirm the compound's stability under various conditions?

Q. Basic

  • TLC : Monitor decomposition (Rf shifts indicate degradation).
  • NMR Stability Studies : Track boron peak integrity over time in CDCl₃ .
  • Accelerated Aging : Heat samples to 40°C and assess purity via HPLC .

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